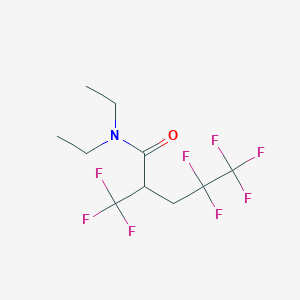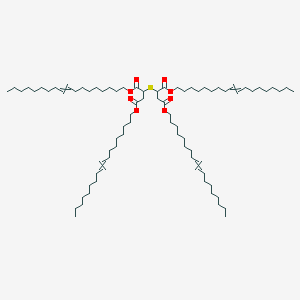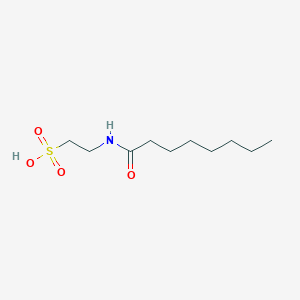
2-(Octanoylamino)ethane-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Octanoylamino)ethane-1-sulfonic acid is an organic compound that belongs to the class of sulfonic acids It is characterized by the presence of an octanoyl group attached to an aminoethane sulfonic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octanoylamino)ethane-1-sulfonic acid typically involves the reaction of octanoyl chloride with aminoethane sulfonic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
2-(Octanoylamino)ethane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate ester.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate esters.
Substitution: Various substituted aminoethane sulfonic acid derivatives.
科学的研究の応用
2-(Octanoylamino)ethane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of surfactants and detergents due to its amphiphilic nature.
作用機序
The mechanism of action of 2-(Octanoylamino)ethane-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. The octanoyl group enhances the compound’s hydrophobic interactions, allowing it to interact with lipid membranes and other hydrophobic environments.
類似化合物との比較
Similar Compounds
2-(Cyclohexylamino)ethane-1-sulfonic acid: Another sulfonic acid derivative with a cyclohexyl group instead of an octanoyl group.
2-Aminoethane sulfonic acid (Taurine): A simpler compound with an amino group and a sulfonic acid group.
Uniqueness
2-(Octanoylamino)ethane-1-sulfonic acid is unique due to its long hydrophobic octanoyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions, such as in surfactants and drug delivery systems.
特性
CAS番号 |
93265-84-0 |
|---|---|
分子式 |
C10H21NO4S |
分子量 |
251.35 g/mol |
IUPAC名 |
2-(octanoylamino)ethanesulfonic acid |
InChI |
InChI=1S/C10H21NO4S/c1-2-3-4-5-6-7-10(12)11-8-9-16(13,14)15/h2-9H2,1H3,(H,11,12)(H,13,14,15) |
InChIキー |
GQIKWWYWUPOJPW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=O)NCCS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Imino(phenyl)acetyl]-N-propylbenzamide](/img/structure/B14366399.png)
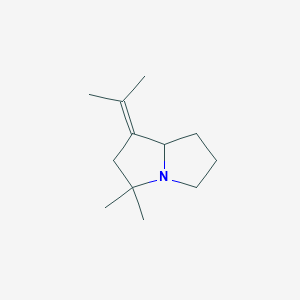
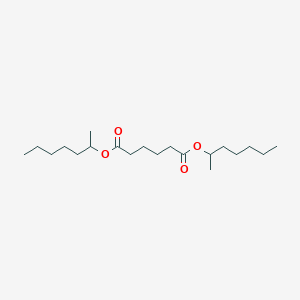

![Ethyl 2-hydroxy-5-[2-(thiophen-2-yl)acetamido]benzoate](/img/structure/B14366417.png)
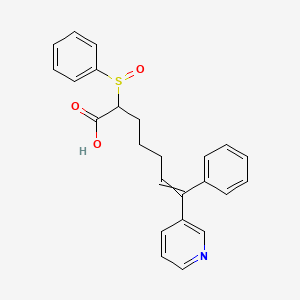
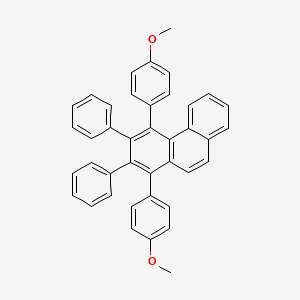
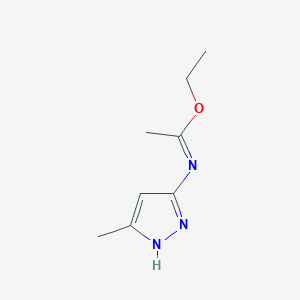

![Piperidine, 1-[[(diphenylmethyl)sulfinyl]acetyl]-](/img/structure/B14366442.png)
![3,3-Diethoxy-6-oxa-3-silabicyclo[3.1.0]hexane](/img/structure/B14366450.png)
![3-[(Oxan-2-yl)oxy]oxolan-2-ol](/img/structure/B14366456.png)
